molecular formula C19H17N5 B5327071 N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N'-phenylpyridine-2-carboximidamide

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N'-phenylpyridine-2-carboximidamide

Cat. No.: B5327071
M. Wt: 315.4 g/mol
InChI Key: MLNVEDUUVHOZSV-KGENOOAVSA-N
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Description

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group and a phenyl group, connected through a carboximidamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide typically involves a multi-step process. One common method includes the condensation reaction between 6-methylpyridine-2-carboxaldehyde and N’-phenylpyridine-2-carboximidamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure high yield and purity. These methods could include the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or phenyl rings are replaced by other groups.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions can produce simpler, reduced forms of the compound.

Scientific Research Applications

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. These complexes can catalyze various chemical reactions, leading to the formation of desired products. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt the cell membranes of bacteria and fungi, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboxamide
  • N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-thiocarboximidamide
  • N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carbothioamide

Uniqueness

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N’-phenylpyridine-2-carboximidamide stands out due to its specific combination of functional groups and molecular structure. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to form stable complexes with metal ions and exhibit antimicrobial activity further distinguishes it from similar compounds .

Properties

IUPAC Name

N-[(E)-(6-methylpyridin-2-yl)methylideneamino]-N'-phenylpyridine-2-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-15-8-7-11-17(22-15)14-21-24-19(18-12-5-6-13-20-18)23-16-9-3-2-4-10-16/h2-14H,1H3,(H,23,24)/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLNVEDUUVHOZSV-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C=NNC(=NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC=C1)/C=N/NC(=NC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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